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Compound of Interest

Compound Name: 4-Amino-2-nitrophenol

Cat. No.: B085986

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Amino-2-nitrophenol, a compound of interest in various chemical and pharmaceutical
research fields. The following sections detail its spectral characteristics in Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with
standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for 4-Amino-2-nitrophenol is CeHsN20s. Its structure, featuring an
aromatic ring substituted with hydroxyl, amino, and nitro groups, gives rise to a distinct
spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental *H and 3C NMR data with assigned chemical shifts, multiplicities, and
coupling constants for 4-Amino-2-nitrophenol are not consistently available in publicly
accessible spectral databases. However, based on the chemical structure, the following
characteristic signals are anticipated.

H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the
three aromatic protons, as well as exchangeable protons from the amino (-NHz) and hydroxy! (-
OH) groups. The aromatic protons will likely appear in the downfield region (typically 6.0-8.0
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ppm) and exhibit splitting patterns (e.g., doublet, doublet of doublets) due to spin-spin coupling
with neighboring protons. The chemical shifts of the -NHz and -OH protons can vary
significantly depending on the solvent, concentration, and temperature.

13C NMR (Carbon-13 NMR): The 3C NMR spectrum is expected to display six distinct signals
corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these
carbons will be influenced by the nature of the attached substituent (hydroxyl, amino, or nitro
group). Carbons attached to the electronegative oxygen and nitrogen atoms are expected to be
deshielded and appear at higher chemical shifts (further downfield). Aromatic carbons typically
resonate in the range of 110-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Amino-2-nitrophenol provides valuable information about its functional
groups. The key absorption bands are summarized below.

Functional Group

Wavenumber (cm~—?) Intensity .

Assignment

O-H and N-H stretching
3400 - 3200 Strong, Broad o

vibrations
1600 - 1585 Medium-Strong C=C aromatic ring stretching
1500 - 1400 Medium-Strong C=C aromatic ring stretching

Asymmetric and symmetric
~1520 and ~1340 Strong )

NO:2 stretching

) C-H out-of-plane bending

900 - 675 Medium-Strong

(‘o0p)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 4-Amino-2-nitrophenol is characterized by absorption maxima that
are sensitive to the solvent environment. This solvent-dependent shift (solvatochromism) is a
key feature of this molecule.
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Wavelength (Amax) Solvent/Conditions
234 nm Methanol[1]
212 nm, 264 nm, 342 nm Acidic mobile phase (pH < 3)[2]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented

above.

NMR Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra of 4-Amino-2-nitrophenol.
Methodology:
e Sample Preparation:

o Weigh approximately 5-10 mg of 4-Amino-2-nitrophenol for *H NMR and 20-50 mg for
13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, Methanol-da, or Chloroform-d) in a clean, dry vial. Ensure the sample is fully

dissolved.
o Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
o The final sample height in the NMR tube should be approximately 4-5 cm.
e Instrument Parameters (General):
o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
o Temperature: Standard probe temperature (e.g., 298 K).
o Reference: Tetramethylsilane (TMS) at 0.00 ppm.

e 1H NMR Acquisition:
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o Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio.

o Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Alarger number of scans will be required compared to *H NMR due to the low natural
abundance of 3C.

» Data Processing:
o Apply Fourier transformation to the acquired free induction decay (FID).
o Phase and baseline correct the resulting spectrum.

o Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(TMS).

o Integrate the peaks in the *H NMR spectrum and identify the chemical shifts and
multiplicities of all signals.

o Identify the chemical shifts of all signals in the 13C NMR spectrum.

IR Spectroscopy

Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum of solid 4-Amino-2-
nitrophenol.

Methodology (KBr Pellet Technique):
e Sample Preparation:

o Place a small amount (1-2 mg) of finely ground 4-Amino-2-nitrophenol and
approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

o Thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained.
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o Transfer a portion of the mixture into a pellet-pressing die.

o Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Acquire a background spectrum of the empty sample compartment.
o Acquire the sample spectrum over a typical range of 4000-400 cm™1,
» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o ldentify the wavenumbers of the major absorption bands.

UV-Vis Spectroscopy

Objective: To obtain the UV-Visible absorption spectrum of 4-Amino-2-nitrophenol in solution.
Methodology:
e Sample Preparation:

o Prepare a stock solution of 4-Amino-2-nitrophenol of a known concentration in a suitable
UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile/water mixture).

o Prepare a series of dilutions from the stock solution to find a concentration that gives a
maximum absorbance in the range of 0.1 to 1.0.

o Data Acquisition:
o Use a dual-beam UV-Vis spectrophotometer.

o Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
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o Fill a matching quartz cuvette with the sample solution.
o Place the cuvettes in the appropriate holders in the spectrophotometer.

o Scan a wavelength range appropriate for the compound (e.g., 200-600 nm).

» Data Processing:

o The instrument software will automatically subtract the absorbance of the blank from the
sample absorbance.

o Identify the wavelength(s) of maximum absorbance (Amax).

Workflow Visualization

The general workflow for the spectroscopic analysis of 4-Amino-2-nitrophenol is depicted in
the following diagram.
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Caption: Workflow for Spectroscopic Analysis of 4-Amino-2-nitrophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-2-nitrophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085986#spectroscopic-data-nmr-ir-uv-vis-of-4-amino-
2-nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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